N'-hydroxy-4-[(methylamino)methyl]benzene-1-carboximidamide
Description
N’-hydroxy-4-[(methylamino)methyl]benzene-1-carboximidamide is a chemical compound with a complex structure that finds applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique properties and reactivity, making it a subject of interest in scientific research.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N'-hydroxy-4-(methylaminomethyl)benzenecarboximidamide |
InChI |
InChI=1S/C9H13N3O/c1-11-6-7-2-4-8(5-3-7)9(10)12-13/h2-5,11,13H,6H2,1H3,(H2,10,12) |
InChI Key |
ACYWHLJDDCPDRY-UHFFFAOYSA-N |
Isomeric SMILES |
CNCC1=CC=C(C=C1)/C(=N/O)/N |
Canonical SMILES |
CNCC1=CC=C(C=C1)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-[(methylamino)methyl]benzene-1-carboximidamide involves several steps. One common method includes the reaction of 4-formylbenzonitrile with methylamine to form an intermediate, which is then treated with hydroxylamine to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-4-[(methylamino)methyl]benzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, methylated, or halogenated products .
Scientific Research Applications
N’-hydroxy-4-[(methylamino)methyl]benzene-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-hydroxy-4-[(methylamino)methyl]benzene-1-carboximidamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The compound’s hydroxyl and amino groups play a crucial role in its binding affinity and reactivity with target molecules .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’-hydroxy-4-[(methylamino)methyl]benzene-1-carboximidamide include:
- 2-Hydroxy-4-methylquinoline
- 4-Hydroxy-1-methyl-2(1H)-quinolone
Uniqueness
Compared to these similar compounds, N’-hydroxy-4-[(methylamino)methyl]benzene-1-carboximidamide exhibits unique reactivity and binding properties due to its specific functional groups. This uniqueness makes it valuable for targeted applications in research and industry .
Biological Activity
N'-Hydroxy-4-[(methylamino)methyl]benzene-1-carboximidamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a hydroxylamine group, a methylamino group, and a carboximidamide functional group. Its molecular formula is CHNO, with a molecular weight of approximately 206.24 g/mol. The unique combination of functional groups in this compound suggests a diverse range of interactions with biological systems.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(methylamino)benzonitrile with hydroxylamine under controlled conditions to optimize yield and purity. Key factors influencing the synthesis include:
- Temperature : Maintaining an optimal temperature during the reaction to prevent degradation.
- Reagents : Using high-purity reagents to ensure the quality of the final product.
- Reaction Time : Allowing sufficient time for complete reaction while monitoring progress.
Research indicates that this compound interacts with specific biomolecules, potentially influencing various biochemical pathways. The hydroxy and methylamino groups are crucial for these interactions, which may lead to several therapeutic effects:
- Antiviral Activity : Similar compounds have shown antiviral properties, suggesting that this compound may also exhibit such effects.
- Anti-inflammatory Effects : The compound could modulate inflammatory pathways, which is significant in treating chronic inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation, similar to other compounds in its class.
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds, providing insights into the potential efficacy of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
